(E)-2-(4-chlorostyryl)-1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazole
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Overview
Description
(E)-2-(4-chlorostyryl)-1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazole is a synthetic organic compound characterized by its complex molecular structure, which includes a benzimidazole core, a chlorostyryl group, and a p-tolyloxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-chlorostyryl)-1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazole typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Chlorostyryl Group: The chlorostyryl group is introduced via a Heck reaction, where a palladium-catalyzed coupling of 4-chlorostyrene with the benzimidazole derivative occurs.
Attachment of the p-Tolyloxyethyl Side Chain: The final step involves the alkylation of the benzimidazole nitrogen with a p-tolyloxyethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-chlorostyryl)-1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can reduce the double bonds or other reducible groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorostyryl group, where nucleophiles can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(4-chlorostyryl)-1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it suitable for binding studies with proteins and nucleic acids.
Medicine
Medically, this compound has potential as a therapeutic agent. Its structural components suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a versatile component in material science.
Mechanism of Action
The mechanism of action of (E)-2-(4-chlorostyryl)-1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazole involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The chlorostyryl and p-tolyloxyethyl groups may enhance binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorostyryl)-1H-benzo[d]imidazole: Lacks the p-tolyloxyethyl side chain, potentially leading to different biological activity.
1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazole: Lacks the chlorostyryl group, which may affect its reactivity and applications.
(E)-2-(4-bromostyryl)-1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazole: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.
Uniqueness
(E)-2-(4-chlorostyryl)-1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazole is unique due to the combination of its structural features. The presence of both the chlorostyryl and p-tolyloxyethyl groups provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[2-(4-methylphenoxy)ethyl]benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O/c1-18-6-13-21(14-7-18)28-17-16-27-23-5-3-2-4-22(23)26-24(27)15-10-19-8-11-20(25)12-9-19/h2-15H,16-17H2,1H3/b15-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZWGFUQVGFUAN-XNTDXEJSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C=CC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2/C=C/C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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